molecular formula C12H15NO B14622669 Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- CAS No. 58907-93-0

Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-

Cat. No.: B14622669
CAS No.: 58907-93-0
M. Wt: 189.25 g/mol
InChI Key: KNGNCXDJOVIPSH-UHFFFAOYSA-N
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Description

Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- is a heterocyclic compound that features a fused ring system consisting of a pyrrole and an oxazole ring. This compound is known for its significant biological activity and potential as a synthetic intermediate. It has been studied extensively due to its unique structural properties and its ability to interact with various biological targets.

Synthetic Routes and Reaction Conditions:

    Tandem Heterocyclization: One of the primary methods for synthesizing pyrrolo[2,1-b]oxazole derivatives involves the use of 2-aminoethanols.

    Catalytic Systems: Another method involves the use of a catalytic system consisting of 10 mol % [PdCl2(MeCN)2], 1 equivalent of benzoquinone, and 10 equivalents of LiCl as a weak Lewis acid in refluxing tetrahydrofuran.

Industrial Production Methods:

    Microwave Activation: Industrial production methods may include the use of microwave activation to enhance reaction rates and yields.

Types of Reactions:

    Oxidation: Pyrrolo[2,1-b]oxazole derivatives can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for this compound. Reagents such as halogens, alkylating agents, and acylating agents are typically used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), acylating agents (acetyl chloride).

Major Products:

  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways. The exact mechanism may vary depending on the specific biological context and the target involved .

Comparison with Similar Compounds

Uniqueness: Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl- is unique due to its fused ring system, which imparts distinct structural and electronic properties. This uniqueness contributes to its specific biological activities and its potential as a versatile synthetic intermediate .

Properties

CAS No.

58907-93-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

3-phenyl-2,3,5,6,7,7a-hexahydropyrrolo[2,1-b][1,3]oxazole

InChI

InChI=1S/C12H15NO/c1-2-5-10(6-3-1)11-9-14-12-7-4-8-13(11)12/h1-3,5-6,11-12H,4,7-9H2

InChI Key

KNGNCXDJOVIPSH-UHFFFAOYSA-N

Canonical SMILES

C1CC2N(C1)C(CO2)C3=CC=CC=C3

Origin of Product

United States

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